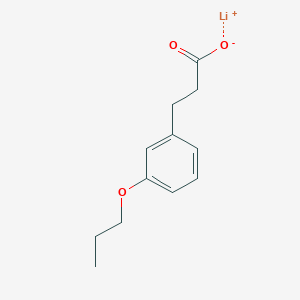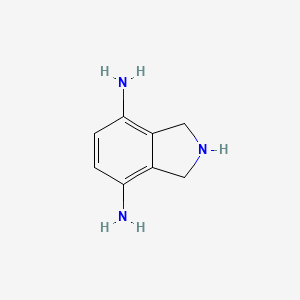
2,3-Dihydro-1h-isoindole-4,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1h-isoindole-4,7-diamine is a heterocyclic compound that belongs to the isoindoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1h-isoindole-4,7-diamine typically involves the reaction of α,α′-dibromo-o-xylene with primary amines in a basic medium. The use of 1,4-dioxane as a solvent and sodium hydroxide as a base is crucial to maintain the homogeneity of the medium . This reaction proceeds smoothly under ambient conditions, providing high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave irradiation to enhance reaction efficiency and yield. This method aligns with green chemistry principles, reducing the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1h-isoindole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various substituted isoindolines .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1h-isoindole-4,7-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1h-isoindole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione: Known for its applications in medicinal chemistry and as a building block for various bioactive molecules.
N-Substituted 1H-Isoindole-1,3(2H)-Dione: These derivatives are used in the study of cyclooxygenase inhibition and have potential therapeutic applications.
Uniqueness: Its ability to modulate specific receptors and inhibit protein aggregation further distinguishes it from other similar compounds .
Propiedades
Número CAS |
917805-13-1 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-isoindole-4,7-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4,9-10H2 |
Clave InChI |
XUVCWCYBMLRNBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2CN1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
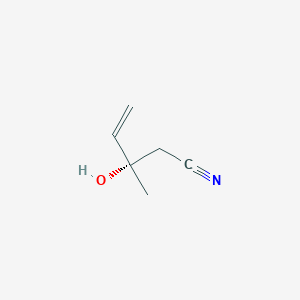


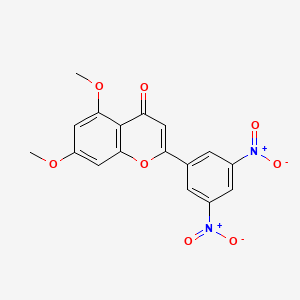
![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)
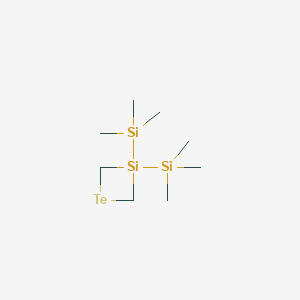
![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
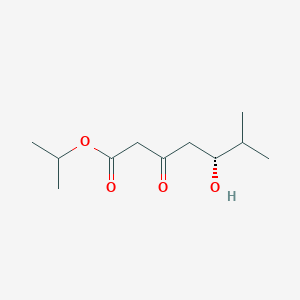
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
